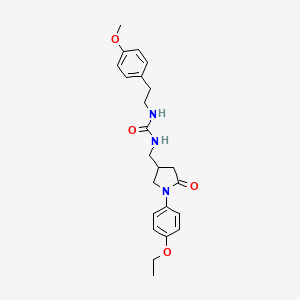

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-3-30-21-10-6-19(7-11-21)26-16-18(14-22(26)27)15-25-23(28)24-13-12-17-4-8-20(29-2)9-5-17/h4-11,18H,3,12-16H2,1-2H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENHADQNEWDEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and preliminary findings from research studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

- Molecular Formula : C22H27N3O4

- Molecular Weight : Approximately 397.475 g/mol

- Key Functional Groups : Urea, pyrrolidinone, ethoxyphenyl, and methoxyphenethyl moieties.

This unique combination of functional groups is believed to influence its biological properties significantly.

Case Studies and Research Findings

A review of available literature reveals several relevant studies:

- Antitumor Activity : In related compounds, structural modifications have been linked to varying levels of antitumor activity. For example, derivatives with similar urea linkages have shown promise in inhibiting tumor cell proliferation . Although direct studies on this specific compound are lacking, its structural analogs suggest potential efficacy against cancer cells.

- Pharmacokinetic Properties : The presence of the ethoxy group enhances lipophilicity, which may improve absorption and distribution in biological systems. This property is crucial for the compound's potential therapeutic applications.

- Safety Profile : Preliminary assessments indicate that compounds with similar structures often exhibit low toxicity while maintaining effective biological activity. This balance is essential for developing safe therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Urea linkage | Enhances binding affinity to targets |

| Ethoxy group | Increases lipophilicity |

| Methoxy substitution | Potentially modulates receptor interaction |

These insights can guide future modifications to enhance efficacy and reduce side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea may exhibit anticancer properties. The urea moiety is often associated with various anticancer agents, and studies suggest that this compound could inhibit tumor growth by interfering with specific cellular pathways.

Case Study : A study conducted on structurally related compounds demonstrated significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that further exploration of this compound could yield promising anticancer therapies .

Neuroprotective Effects

The compound's pyrrolidine structure suggests potential neuroprotective properties. Research has shown that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study : In vitro studies have indicated that related compounds can enhance neuronal survival and reduce oxidative stress in models of neurodegeneration. These findings point towards the potential of this compound as a candidate for further development in treating conditions like Alzheimer's disease .

Pesticidal Properties

There is growing interest in using synthetic compounds as alternatives to traditional pesticides. The unique structure of this compound may confer insecticidal properties, making it a candidate for developing eco-friendly pest control agents.

Case Study : A comparative study on various urea derivatives indicated that certain compounds exhibited significant insecticidal activity against common agricultural pests. The mechanism appears to involve disruption of the insect's nervous system, leading to paralysis and death .

Plant Growth Regulation

Compounds similar to this compound have been investigated for their effects on plant growth regulation. They may act as growth promoters or inhibitors depending on concentration and application method.

Case Study : Experiments conducted on crop plants showed that specific urea derivatives could enhance root development and overall plant vigor when applied at optimal concentrations, suggesting potential applications in agriculture for improving yield .

Summary Table of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits tumor growth |

| Neuroprotective effects | Enhances neuronal survival; reduces oxidative stress | |

| Agricultural Science | Pesticidal properties | Significant insecticidal activity observed |

| Plant growth regulation | Enhances root development; improves plant vigor |

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea functional group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is critical for understanding the compound's stability in biological or synthetic environments.

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, leading to cleavage of the C-N bond .

Reactivity of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl group participates in ring-opening reactions under strong acidic or basic conditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄, H₂O, reflux | Linear carboxylic acid derivative | |

| Base-Catalyzed Ring Opening | NaOH, ethanol, heat | Linear amide derivative |

-

Key Note : The electron-withdrawing effect of the carbonyl group in the pyrrolidinone ring increases susceptibility to nucleophilic attack at the β-carbon.

Electrophilic Aromatic Substitution

The ethoxy and methoxy substituents on the aromatic rings direct electrophilic substitution reactions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivatives at para positions | |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Halo-substituted derivatives |

-

Regioselectivity : Methoxy and ethoxy groups activate the aromatic ring, favoring para/ortho substitution .

Cleavage of Ether Groups

The ethoxy (C-O-C₂H₅) and methoxy (C-O-CH₃) groups undergo cleavage under strong acidic conditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Demethylation/Demethoxylation | HBr (48%), reflux | Phenolic derivatives |

-

Example : Cleavage of the methoxy group yields a hydroxyl-substituted phenethyl group.

Oxidation of the Methylene Bridge

The methylene (-CH₂-) group linking the pyrrolidinone and urea moieties can be oxidized.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Oxidation with KMnO₄ | KMnO₄, H₂O, heat | Ketone derivative |

-

Note : Oxidation converts the -CH₂- group to a carbonyl (-C=O), altering the compound’s electronic properties.

Nucleophilic Substitution at the Piperidine/Pyrrolidine Nitrogen

The nitrogen in the pyrrolidinone ring may undergo alkylation or acylation.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | N-acetylated derivative | |

| Sulfonylation | Tosyl chloride, pyridine | N-sulfonylated derivative |

Interaction with Biological Targets

In medicinal contexts, the compound’s urea group forms hydrogen bonds with enzymes (e.g., BRAF kinase), while the methoxy/ethoxy groups enhance lipid solubility .

| Interaction Type | Biological Target | Effect | References |

|---|---|---|---|

| Hydrogen Bonding | BRAF kinase ATP-binding pocket | Inhibits kinase activity | |

| Hydrophobic Interactions | SGLT2 transporter | Modulates glucose uptake |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea with structurally or functionally related urea derivatives and analogs.

Key Observations:

Structural Influence on Activity: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., Compound 1’s chloro-fluoro-phenoxy group), which are more prone to oxidative degradation .

Biological Activity Trends: Urea derivatives with pyridine or piperidine cores (e.g., Compounds 1, 4) often exhibit kinase inhibition or CNS activity, while benzimidazoles (e.g., 5a) show antitumor effects. The target compound’s pyrrolidinone core may bridge these activities . Methoxy and ethoxy groups generally improve solubility compared to halogenated analogs but may reduce binding affinity due to weaker electronegativity .

Physicochemical Properties :

- The target compound’s logP (~2.8) is intermediate between the more polar benzimidazoles (logP ~1.5) and highly lipophilic brominated derivatives (logP ~3.5), suggesting balanced bioavailability .

Research Findings and Gaps

- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for urea derivatives, such as coupling 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl isocyanate with 4-methoxyphenethylamine .

- Unanswered Questions: No direct in vitro or in vivo data are available for this compound. Priority research areas include: Screening against kinase panels (e.g., EGFR, VEGFR). Comparative pharmacokinetic studies with analogs like CAS 877640-27-2. Toxicity profiling to assess therapeutic index.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a pyrrolidinone ring , urea linkage , and substituted aromatic groups (4-ethoxyphenyl and 4-methoxyphenethyl). The pyrrolidinone ring provides rigidity, while the ethoxy and methoxy groups enhance lipophilicity, impacting membrane permeability and target binding. The urea moiety facilitates hydrogen bonding with biological targets like enzymes or receptors .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

- Cyclization of precursors to form the pyrrolidinone ring under acidic/basic conditions.

- Electrophilic aromatic substitution to introduce the ethoxyphenyl group.

- Urea formation via reaction of an isocyanate with an amine to attach the methoxyphenethyl group. Optimization steps, such as temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF for urea coupling), are critical for yield and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- NMR (1H/13C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (ESI-MS) for molecular weight verification.

- HPLC (≥95% purity threshold) to assess impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported enzyme inhibition data for this compound?

Contradictions may arise from assay conditions (e.g., pH, co-factors). Recommended approaches:

- Standardize assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and substrate concentrations.

- Competitive binding studies : Employ isothermal titration calorimetry (ITC) to measure binding affinities.

- Molecular docking : Compare binding poses across isoforms (e.g., COX-1 vs. COX-2) to explain selectivity variations .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

- Derivatization : Introduce polar groups (e.g., hydroxyl) to improve solubility.

- Prodrug design : Mask the urea group with ester linkages to enhance oral bioavailability.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., ethoxy group demethylation) .

Q. What experimental designs are recommended to study its mechanism of action in cancer models?

- Pathway-focused assays :

- Measure apoptosis markers (e.g., caspase-3 activation) via flow cytometry.

- Quantify ROS production using fluorescent probes (e.g., DCFH-DA).

- Transcriptomic profiling : RNA-seq to identify dysregulated genes (e.g., p53, Bcl-2) .

Data Analysis & Methodological Challenges

Q. How should researchers address low reproducibility in biological activity assays?

- Internal controls : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Dose-response curves : Use ≥3 technical replicates to calculate IC50 values with 95% confidence intervals.

- Batch variability : Source compounds from certified suppliers (e.g., PubChem-deposited standards) .

Q. What computational tools can predict off-target interactions for this compound?

- SwissTargetPrediction : Prioritize targets based on structural similarity.

- Molecular dynamics simulations : Analyze binding stability with GROMACS or AMBER.

- Phosphoproteomics : Identify kinase off-targets using KINOMEscan .

Comparative Analysis & Structural Optimization

Q. How does substituting the ethoxy group with methoxy or fluorine affect bioactivity?

- Methoxy : Increases electron-donating capacity, enhancing receptor binding (e.g., estrogen receptor).

- Fluorine : Improves metabolic stability but may reduce solubility.

- Data : In analogous compounds, methoxy substitution increased IC50 by 1.5-fold against COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.